4-Ethyl-3-fluoropyridine
Overview
Description
4-Ethyl-3-fluoropyridine is an organic compound with the molecular formula C7H8FN. It is a derivative of pyridine, where the hydrogen atoms at the 3rd and 4th positions are replaced by a fluorine atom and an ethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative. For example, 4-chloro-3-fluoropyridine can be reacted with an ethylating agent under basic conditions to introduce the ethyl group at the 4th position .
Another method involves the direct fluorination of 4-ethylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium hydride (NaH) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
4-Ethyl-3-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethyl-3-fluoropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the ethyl group, making it less hydrophobic.
4-Ethylpyridine: Lacks the fluorine atom, resulting in different electronic properties.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of an ethyl group, affecting its reactivity.
Uniqueness
4-Ethyl-3-fluoropyridine is unique due to the combined presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-ethyl-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZSHKFDJKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591677 | |
Record name | 4-Ethyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-73-2 | |
Record name | 4-Ethyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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